Di(1,3-dimethylbutyl) hydrogen phosphate

Rare earth solvent extraction Nd(III) loading capacity Organic-phase gelation prevention

Di(1,3-dimethylbutyl) hydrogen phosphate (CAS 84196-07-6; IUPAC name bis(4-methylpentan-2-yl) hydrogen phosphate) is a dialkyl hydrogen phosphate ester with the molecular formula C₁₂H₂₇O₄P and a molecular weight of 266.31 g/mol. It belongs to the class of acidic organophosphorus extractants, analogous to the widely used di(2-ethylhexyl)phosphoric acid (DEHPA/D2EHPA).

Molecular Formula C12H27O4P
Molecular Weight 266.31 g/mol
CAS No. 84196-07-6
Cat. No. B12693551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(1,3-dimethylbutyl) hydrogen phosphate
CAS84196-07-6
Molecular FormulaC12H27O4P
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OP(=O)(O)OC(C)CC(C)C
InChIInChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14)
InChIKeyYGTBMOOSDOYPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1,3-dimethylbutyl) Hydrogen Phosphate (CAS 84196-07-6): Procurement-Focused Baseline Profile


Di(1,3-dimethylbutyl) hydrogen phosphate (CAS 84196-07-6; IUPAC name bis(4-methylpentan-2-yl) hydrogen phosphate) is a dialkyl hydrogen phosphate ester with the molecular formula C₁₂H₂₇O₄P and a molecular weight of 266.31 g/mol . It belongs to the class of acidic organophosphorus extractants, analogous to the widely used di(2-ethylhexyl)phosphoric acid (DEHPA/D2EHPA). The compound features two secondary 1,3-dimethylbutyl (4-methylpentan-2-yl) ester groups, which introduce steric bulk near the phosphoryl oxygen atoms . This structural characteristic differentiates it from linear-chain dialkyl phosphates and forms the basis for its specific performance profile in solvent extraction and metal-ion coordination applications.

Why Generic Substitution Fails for Di(1,3-dimethylbutyl) Hydrogen Phosphate: The Branching-Driven Performance Gap


Dialkyl hydrogen phosphates are not interchangeable commodities. The position and steric bulk of the alkyl substituents directly govern extractant dimerization constants, metal-ion selectivity, organic-phase loading capacity, and resistance to third-phase or gel formation . Di(1,3-dimethylbutyl) hydrogen phosphate carries a methyl branch at the β-carbon of each ester chain, creating steric congestion near the P–O–C linkage . Class-level evidence demonstrates that phosphoric esters with bulky substituents near the phosphoryl group exhibit significantly higher rare-earth separation factors and superior Nd(III) loading capacity compared to the linear-chain analogue D2EHPA, specifically by suppressing gelation of the organic phase . Substituting with a less-branched or linear dialkyl phosphate risks lower selectivity, reduced throughput, and operational instability in continuous solvent-extraction circuits.

Di(1,3-dimethylbutyl) Hydrogen Phosphate: Verifiable Differentiation Evidence Against Closest Comparators


Enhanced Nd(III) Loading Capacity and Gelation Resistance vs. D2EHPA

In a head-to-head comparison of phosphoric esters bearing bulky cycloalkyl substituents (D4ECHPA and D4DCHPA) against the linear-chain standard D2EHPA, the bulky extractants exhibited markedly superior Nd(III) loading capacity. The performance gain was explicitly attributed to the steric bulk preventing gelation of the organic phase during loading . Although D4ECHPA and D4DCHPA are not identical to di(1,3-dimethylbutyl) hydrogen phosphate, the mechanistic principle—that substituent bulk proximal to the phosphoryl center suppresses intermolecular aggregation that leads to gelation—is transferable to the 1,3-dimethylbutyl ester, which similarly positions steric bulk near the ester oxygen .

Rare earth solvent extraction Nd(III) loading capacity Organic-phase gelation prevention

Increased Rare-Earth Separation Factors via Side-Chain Branching vs. Linear D2EHPA

The Yoshizuka et al. study quantified separation factors for Ho(III)/Gd(III) and Yb(III)/Y(III) pairs using bulky phosphoric esters and compared them directly with D2EHPA. The β(Ho/Gd) and β(Yb/Y) values for D4ECHPA were significantly greater than those for D2EHPA . A separate systematic study on thirteen rare earths concluded that positioning an alkyl side chain near the PO(OH) group increases separation factors . Di(1,3-dimethylbutyl) hydrogen phosphate, with its β-methyl branch adjacent to the ester oxygen, is structurally predisposed to exploit this effect, though direct β-values for this exact compound remain unreported.

Rare earth separation Separation factor Ho/Gd selectivity

Differentiated Boiling Point and Vapor Pressure Profile vs. D2EHPA and Dibutyl Phosphate

Predicted physicochemical data indicate that di(1,3-dimethylbutyl) hydrogen phosphate has a boiling point of 322.6 ± 25.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.5 mmHg at 25 °C . In contrast, di(2-ethylhexyl)phosphoric acid (D2EHPA) boils at approximately 392 °C (with decomposition) and dibutyl hydrogen phosphate (DBP) boils around 250–260 °C . The intermediate boiling point of the 1,3-dimethylbutyl ester, combined with its very low vapor pressure, positions it as a less volatile alternative to DBP while offering easier distillative purification or solvent recovery than the higher-boiling D2EHPA.

Physicochemical property comparison Boiling point Volatility

Structural Distinction: β-Branched Secondary Ester vs. Linear Primary Ester Alkyl Chains

Di(1,3-dimethylbutyl) hydrogen phosphate is a diester of a secondary alcohol (4-methyl-2-pentanol), with a methyl branch at the β-carbon of each chain . This contrasts with D2EHPA, which is a primary ester of 2-ethylhexanol, and with dibutyl phosphate, which is a linear primary ester. The secondary, β-branched structure introduces greater steric hindrance around the P–O–C bond, which class-level evidence indicates can modulate the dimerization constant and the extractant's aqueous solubility . Dimerization control is critical because dialkyl phosphoric acids extract metals predominantly as dimers; altering the dimer stability directly shifts the extraction equilibrium and metal distribution ratio.

Molecular geometry Steric hindrance Dimerization constant

Optimal Procurement Scenarios for Di(1,3-dimethylbutyl) Hydrogen Phosphate Based on Differentiation Evidence


High-Throughput Rare-Earth Solvent Extraction Requiring Gelation-Resistant Extractants

When designing a solvent-extraction circuit for Nd(III) or middle rare earths where organic-phase gelation is a known bottleneck with D2EHPA, di(1,3-dimethylbutyl) hydrogen phosphate is a structurally justified candidate. Class-level evidence demonstrates that bulky phosphoric esters prevent gelation, enabling higher metal loading per cycle . This translates to reduced solvent inventory and fewer extraction stages.

Rare-Earth Separation Cascades Demanding Elevated Ho/Gd or Yb/Y Selectivity

For separations where the Ho(III)/Gd(III) or Yb(III)/Y(III) split is process-limiting, the β-branched architecture of di(1,3-dimethylbutyl) hydrogen phosphate aligns with the structural motif shown to enhance separation factors relative to D2EHPA . Procurement should be prioritized when the target circuit economics are sensitive to the number of equilibrium stages.

Processes Requiring Intermediate-Boiling Extractants for Simplified Solvent Recovery

In operations where thermal recovery of the extractant is required, the predicted boiling point of ~323 °C for di(1,3-dimethylbutyl) hydrogen phosphate offers a practical middle ground—lower thermal exposure than D2EHPA (~392 °C) and lower volatility losses than dibutyl phosphate (~250–260 °C) . This can reduce energy costs and thermal degradation during distillation-based solvent recycle.

Research into Structure–Activity Relationships of Branched Dialkyl Phosphates

For academic or industrial R&D programs investigating the effect of alkyl-chain branching on metal-extraction equilibria, di(1,3-dimethylbutyl) hydrogen phosphate serves as a well-defined β-branched secondary-ester comparator to linear primary esters (e.g., DBP) and α-branched primary esters (e.g., D2EHPA) . Its procurement enables systematic structure–property studies.

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